N-(3-Oxooctanoyl)-L-homoserine lactone

Catalog No.
S604105
CAS No.
147795-39-9
M.F
C12H19NO4
M. Wt
241.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Oxooctanoyl)-L-homoserine lactone

CAS Number

147795-39-9

Product Name

N-(3-Oxooctanoyl)-L-homoserine lactone

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]octanamide

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

InChI

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

FXCMGCFNLNFLSH-JTQLQIEISA-N

SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O

Synonyms

AAI-OOHL, CF1, A. tumefaciens, conjugation factor 1, Agrobacterium, N-(3-oxo-octanoyl)-L-homoserine lactone, N-(beta-ketooctanoyl)-L-HSL, N-(beta-oxooctan-1-oyl)-L-homoserine lactone, N-(beta-oxooctan-1-oyl)homoserine lactone

Canonical SMILES

CCCCCC(=O)CC(=O)NC1CCOC1=O

Isomeric SMILES

CCCCCC(=O)CC(=O)N[C@H]1CCOC1=O

N-(3-Oxooctanoyl)-L-homoserine lactone, commonly known as N-3-oxo-octanoyl-homoserine lactone, is a signaling molecule belonging to the family of N-acyl-homoserine lactones. It serves as an autoinducer in bacterial quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. This compound is particularly synthesized by Agrobacterium tumefaciens through the action of the enzyme TraI, which catalyzes its formation from L-homoserine lactone and an acyl-CoA precursor . The molecular structure features a lactone ring and a carbon chain of eight carbons with a keto group at the third position, which is crucial for its biological activity.

Primarily related to its role in quorum sensing. The synthesis involves the condensation of L-homoserine lactone with 3-oxooctanoyl-CoA. Upon reaching a threshold concentration, it binds to the LuxR-type receptor TraR in Agrobacterium tumefaciens, leading to the activation of genes involved in conjugative transfer and other behaviors associated with high cell density . Additionally, this compound can undergo hydrolysis under specific conditions, leading to the release of homoserine and 3-oxooctanoic acid .

N-(3-Oxooctanoyl)-L-homoserine lactone exhibits significant biological activities, particularly in plant defense mechanisms. Studies have shown that pretreatment with this compound primes plants such as Arabidopsis thaliana against pathogens like Pseudomonas syringae and Pectobacterium carotovorum. This priming effect is mediated through the salicylic acid signaling pathway, enhancing the expression of defense-related genes and increasing the activity of various defense enzymes . Furthermore, it has been observed to induce physiological responses such as hydrogen peroxide bursts and accumulation of phenolic compounds, contributing to enhanced plant resistance against biotic stressors .

The synthesis of N-(3-Oxooctanoyl)-L-homoserine lactone can be achieved through several methods:

  • Biosynthetic Pathway: This is primarily conducted by bacteria like Agrobacterium tumefaciens, where TraI synthesizes the compound from acyl-CoA precursors.
  • Chemical Synthesis: Laboratory methods involve the reaction between L-homoserine lactone and 3-oxooctanoyl-CoA under controlled conditions to yield N-(3-Oxooctanoyl)-L-homoserine lactone.
  • Synthetic Variants: Various synthetic routes can be employed to create analogs or derivatives for research purposes, often focusing on modifying the acyl chain or functional groups attached to the homoserine lactone moiety .

N-(3-Oxooctanoyl)-L-homoserine lactone has several applications:

  • Agricultural Biotechnology: Its role in enhancing plant resistance makes it valuable for developing biopesticides or plant growth promoters.
  • Microbial Research: As a model compound for studying quorum sensing mechanisms in bacteria.
  • Pharmaceuticals: Potential applications in drug development targeting bacterial communication systems, which could lead to novel antimicrobial strategies .

Research into interaction studies involving N-(3-Oxooctanoyl)-L-homoserine lactone has revealed its capacity to modulate various biological pathways. It interacts with LuxR-type receptors, influencing gene expression related to virulence and biofilm formation in bacteria. Furthermore, studies have indicated that this compound can enhance calcium signaling pathways in host cells, leading to increased reactive oxygen species production, which is crucial for immune responses .

N-(3-Oxooctanoyl)-L-homoserine lactone shares structural similarities with other N-acyl-homoserine lactones but exhibits unique properties that distinguish it from its analogs. Here are some similar compounds:

Compound NameChain LengthUnique Features
N-(3-Oxododecanoyl)-L-homoserine lactone12Induces mitochondrial damage and apoptosis in platelets
N-(3-Hydroxyoctanoyl)-L-homoserine lactone8Exhibits both activating and suppressing effects on bacterial activity
N-(3-Oxohexadecanoyl)-L-homoserine lactone16Involved in plant stress responses but less studied than N-(3-Oxooctanoyl)-L-homoserine lactone
N-(3-Oxotetradecanoyl)-L-homoserine lactone14Similar signaling roles but distinct acyl chain length alters biological effects

N-(3-Oxooctanoyl)-L-homoserine lactone's unique eight-carbon chain length and specific functional groups contribute to its distinct biological activities compared to these similar compounds. Its ability to prime plant defenses while also acting as a bacterial signaling molecule underscores its multifaceted role in ecological interactions.

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

241.13140809 g/mol

Monoisotopic Mass

241.13140809 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

Other CAS

147795-39-9

Wikipedia

3-OXO-OCTANOIC ACID (2-OXO-TETRAHYDRO-FURAN-3-YL)-AMIDE

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> Fatty acyl homoserine lactones [FA0803]

Dates

Modify: 2023-08-15

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